molecular formula C8H8O4 B8706125 2-Methoxy-2H-1,3-benzodioxol-4-ol CAS No. 61627-36-9

2-Methoxy-2H-1,3-benzodioxol-4-ol

Cat. No. B8706125
CAS RN: 61627-36-9
M. Wt: 168.15 g/mol
InChI Key: XKMGSTMOLPFHCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-2H-1,3-benzodioxol-4-ol is a useful research compound. Its molecular formula is C8H8O4 and its molecular weight is 168.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Methoxy-2H-1,3-benzodioxol-4-ol suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Methoxy-2H-1,3-benzodioxol-4-ol including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

61627-36-9

Product Name

2-Methoxy-2H-1,3-benzodioxol-4-ol

Molecular Formula

C8H8O4

Molecular Weight

168.15 g/mol

IUPAC Name

2-methoxy-1,3-benzodioxol-4-ol

InChI

InChI=1S/C8H8O4/c1-10-8-11-6-4-2-3-5(9)7(6)12-8/h2-4,8-9H,1H3

InChI Key

XKMGSTMOLPFHCU-UHFFFAOYSA-N

Canonical SMILES

COC1OC2=CC=CC(=C2O1)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A mixture of pyrogallol (25 parts), trimethyl orthoformate (32 parts) and 1,2-dichloroethane (250 parts) was heated with continuous distillation of the solvent for 4 hours. The volume of solvent was kept constant by simultaneous addition of dichloroethane. The mixture was then washed three times with water and dried over sodium sulphate. Removal of the solvent under reduced pressure and distillation of the residue gave 4-hydroxy-2-methoxy-1,3-benzodioxole, boiling point 104°-105° C/1 mmHg.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.